Tiaprofenic acid trometamol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

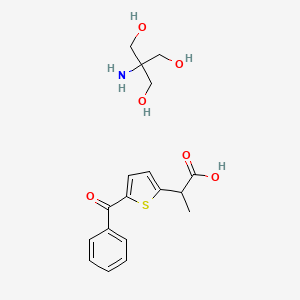

Tiaprofenic acid trometamol, also known as this compound, is a useful research compound. Its molecular formula is C18H23NO6S and its molecular weight is 381.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Clinical Applications

-

Rheumatic Conditions :

- Tiaprofenic acid trometamol is indicated for the symptomatic relief of various inflammatory-rheumatic disorders, including osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. Clinical trials have demonstrated its efficacy in reducing pain and improving function in patients with these conditions .

- Acute Pain Management :

- Musculoskeletal Injuries :

Case Studies

- Study on Inflammatory Pathologies : A clinical study assessed the effects of tiaprofenic acid in patients with phlogistic aural, rhino-sinusal, or pharyngolaryngeal pathologies. The results showed that the drug provided significant anti-inflammatory and analgesic effects, with only 20% of patients reporting mild side effects .

- Comparison with Other NSAIDs : In a comparative study involving tiaprofenic acid and other NSAIDs (such as ibuprofen and naproxen), it was found that tiaprofenic acid was at least as effective as its counterparts in managing symptoms of osteoarthritis and rheumatoid arthritis, with similar side effect profiles .

Side Effects and Considerations

While this compound is generally well-tolerated, it is associated with certain adverse effects:

- Cystitis : Long-term use has been linked to an increased incidence of cystitis compared to other NSAIDs. Reports indicate that symptoms often resolve upon discontinuation of the drug .

- Cardiovascular Risks : Like other NSAIDs, there is a potential risk for cardiovascular events, particularly in patients with pre-existing conditions .

Data Summary Table

| Application Area | Dosage | Efficacy | Side Effects |

|---|---|---|---|

| Rheumatic Conditions | 300 mg twice daily | Significant pain relief | Mild gastrointestinal issues |

| Acute Pain Management | 600 mg daily | Effective analgesia | Cystitis in long-term use |

| Musculoskeletal Injuries | As needed | Rapid onset relief | Similar to other NSAIDs |

Analyse Chemischer Reaktionen

Key Reactions:

-

Step 1: Synthesis of Tiaprofenic Acid

-

Route A : Thiophene undergoes acylation with propionic anhydride to form 2-propionyl thiophene. Subsequent Friedel-Crafts acylation introduces a benzoyl group, yielding tiaprofenic acid .

-

Route B : Darzens reaction of acetyl thiophene followed by oxidation and decarboxylation forms the α-methyl-2-thiophene acetic acid intermediate, which undergoes benzoylation .

-

-

Step 2: Salt Formation

C14H12O3S+C4H11NO3→C14H12O3S⋅C4H11NO3

Tiaprofenic acid reacts with tromethamine (2-amino-2-(hydroxymethyl)-1,3-propanediol) in a 1:1 molar ratio via acid-base neutralization:

Photochemical Reactions

Tiaprofenic acid and its trometamol salt exhibit phototoxicity due to their ability to act as photosensitizers under UVA light:

-

Mechanism :

-

The triplet excited state of tiaprofenic acid (ET=265kJ mol) transfers energy to thymine, forming cyclobutane thymine dimers (CPDs) .

-

Photoproducts of tiaprofenic acid (e.g., decarboxylated derivatives) retain photosensitizing activity with ET as low as 250kJ mol .

Photosensitizer Triplet Energy (ET, kJ/mol) CPD Formation Efficiency Tiaprofenic acid 265 High Tiaprofenic acid derivatives 250–260 Moderate -

Metabolic Reactions

This compound dissociates in vivo, releasing tiaprofenic acid, which undergoes hepatic metabolism:

-

Primary Pathway : Glucuronidation (~60% of the dose) via UDP-glucuronosyltransferases (UGTs), forming acyl glucuronide metabolites .

-

Minor Pathways : Oxidation (<10%) to inactive hydroxylated derivatives .

Metabolic Process Enzyme Involved Metabolite Activity Excretion Route Glucuronidation UGT1A3, UGT2B7 Inactive Urine (60%) Oxidation CYP2C9 Inactive Urine (<10%)

Stability and Degradation

-

pH Sensitivity : The trometamol salt enhances stability in aqueous solutions compared to the free acid .

-

Photodegradation : Exposure to UV light accelerates decomposition, generating free radicals and photoproducts that contribute to adverse effects like cystitis .

Drug-Drug Interactions

This compound interacts with:

-

Anticoagulants (e.g., warfarin) : Competitive protein binding displaces warfarin, increasing bleeding risk .

-

Probenecid : Inhibits renal excretion, prolonging half-life .

Key Research Findings

-

Stereoselectivity : The (S)-enantiomer is pharmacologically active, but commercial formulations use the racemate due to negligible inversion in vivo .

-

Synovial Targeting : High concentrations in synovial fluid (5–10 µg/mL) correlate with anti-inflammatory efficacy .

-

Photogenotoxicity : CPD formation by tiaprofenic acid challenges the traditional ET>270kJ mol threshold for DNA damage .

Eigenschaften

CAS-Nummer |

62715-04-2 |

|---|---|

Molekularformel |

C18H23NO6S |

Molekulargewicht |

381.4 g/mol |

IUPAC-Name |

2-amino-2-(hydroxymethyl)propane-1,3-diol;2-(5-benzoylthiophen-2-yl)propanoic acid |

InChI |

InChI=1S/C14H12O3S.C4H11NO3/c1-9(14(16)17)11-7-8-12(18-11)13(15)10-5-3-2-4-6-10;5-4(1-6,2-7)3-8/h2-9H,1H3,(H,16,17);6-8H,1-3,5H2 |

InChI-Schlüssel |

PDWBZKWQZFGXGU-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=C(S1)C(=O)C2=CC=CC=C2)C(=O)O.C(C(CO)(CO)N)O |

Kanonische SMILES |

CC(C1=CC=C(S1)C(=O)C2=CC=CC=C2)C(=O)O.C(C(CO)(CO)N)O |

Synonyme |

tromethamine tiaprofenate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.